Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate
Description
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring a sulfamoyl group substituted with a rigid adamantane moiety. This compound is hypothesized to exhibit unique physicochemical and biological properties due to the combination of the thiophene core, ester functionalities, and the bulky adamantyl group.
Properties
IUPAC Name |
dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO6S2/c1-10-14(16(21)25-2)18(27-15(10)17(22)26-3)28(23,24)20-19-7-11-4-12(8-19)6-13(5-11)9-19/h11-13,20H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMASPYRFBPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Protocol
Reagents :
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Methyl acetoacetate (1.0 equiv)
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Cyanoacetate ester (1.2 equiv)
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Sulfur (1.5 equiv)
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Morpholine (base, catalytic)
Procedure :
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Combine methyl acetoacetate, cyanoacetate ester, and sulfur in ethanol.
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Add morpholine and reflux at 80°C for 6–8 hours.
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Cool the mixture, acidify with HCl, and extract with dichloromethane.
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Purify the product via recrystallization (ethanol/water).
Outcome :
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Yields 5-amino-3-methylthiophene-2,4-dicarboxylate with >80% efficiency.
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Ethyl esters are initially formed but can be transesterified to methyl esters (Section 3).
Transesterification to Dimethyl Esters
Ethyl esters from the Gewald reaction are converted to methyl esters to match the target compound’s structure.
Acid-Catalyzed Transesterification
Reagents :
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Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1.0 equiv)
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Methanol (excess)
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Sulfuric acid (catalytic, 0.1 equiv)
Conditions :
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Temperature: Reflux (65°C)
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Time: 24 hours
Workup :
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Neutralize with NaHCO₃.
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Extract with ethyl acetate.
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Dry over MgSO₄ and concentrate.
Sulfamoylation at the 5-Position
The 5-amino group undergoes reaction with 1-adamantanesulfonyl chloride to install the sulfamoyl moiety. This step parallels methodologies used for analogous sulfamoyl-thiophenes.
Sulfamoylation Reaction
Reagents :
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Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1.0 equiv)
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1-Adamantanesulfonyl chloride (1.2 equiv)
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Pyridine (2.0 equiv, base)
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Dichloromethane (solvent)
Procedure :
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Dissolve the amine in DCM and cool to 0°C.
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Add pyridine followed by dropwise addition of 1-adamantanesulfonyl chloride.
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Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography.
Challenges :
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Steric hindrance from the adamantane group necessitates prolonged reaction times.
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Solubility issues may require alternative solvents (e.g., THF).
Optimization and Alternative Pathways
Direct Esterification of Thiophene Diacids
An alternative route involves synthesizing the thiophene diacid followed by esterification:
Steps :
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Hydrolyze ethyl esters to diacids using NaOH (aq.).
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Esterify with methanol and H₂SO₄.
Yield : 80–85% for hydrolysis, 90% for esterification.
One-Pot Sulfamoylation-Esterification
Combining sulfamoylation and esterification in a single pot reduces steps but risks side reactions:
Conditions :
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Use methyl esters from the start.
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Conduct sulfamoylation at 0°C to minimize ester hydrolysis.
Yield : ~65% (lower due to competing hydrolysis).
Critical Data Tables
Table 1: Transesterification Conditions and Outcomes
| Starting Ester | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Diethyl | MeOH | H₂SO₄ | 65 | 24 | 85 |
| Diethyl | MeOH | HCl | 70 | 18 | 82 |
Table 2: Sulfamoylation Reaction Optimization
| Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Adamantane | Pyridine | DCM | 0→25 | 12 | 75 |
| Adamantane | Et₃N | THF | 25 | 24 | 68 |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate exhibit significant anticancer activity. For instance, derivatives of thiophene-based compounds have been documented for their ability to inhibit tumor cell proliferation. In studies conducted by the National Cancer Institute, several thiophene derivatives demonstrated potent antimitotic activity against various human cancer cell lines, with growth inhibition rates suggesting their potential as anticancer agents .
Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and repair. The presence of the thiophene ring in the structure allows for interactions with biological macromolecules, potentially leading to cytotoxic effects in cancer cells. This mechanism is supported by molecular docking studies that suggest binding affinity to key proteins involved in cancer progression .
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions that integrate thiophene derivatives with sulfamoyl groups. A common approach includes the use of coupling reactions followed by esterification processes to achieve the desired product .
Table 1: Common Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Coupling Reaction | Adamantylsulfonamide + Thiophene | Formation of sulfamoyl-thiophene derivative |
| 2 | Esterification | Dimethyl carbonate | Introduction of dicarboxylate moiety |
| 3 | Purification | Column chromatography | Isolation of pure compound |
Therapeutic Potential
Antimicrobial Activity
In addition to anticancer properties, compounds similar to this compound have shown antimicrobial activity against various pathogens. Studies suggest that these compounds can disrupt bacterial cell membranes or interfere with metabolic pathways, making them potential candidates for antibiotic development .
Anti-inflammatory Effects
Recent research has also highlighted the anti-inflammatory properties of thiophene derivatives. These compounds may inhibit cyclooxygenase and lipoxygenase pathways, which are crucial in the inflammatory response. Such activity positions them as candidates for treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of thiophene derivatives in clinical settings:
- Study on Cancer Cell Lines : A series of synthesized thiophene derivatives were tested against human HCT-116 and MCF-7 cell lines, revealing IC50 values in the low micromolar range (1.9–7.52 μg/mL), indicating strong antiproliferative effects .
- Antimicrobial Testing : Compounds were evaluated against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The adamantyl group enhances binding to hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs in the Thiophene Dicarboxylate Family
The evidence highlights several thiophene-2,4-dicarboxylate derivatives with variations in ester groups (methyl/ethyl), substituents, and functional groups. Key analogs include:
Table 1: Structural Comparison of Thiophene Dicarboxylate Derivatives
Physicochemical Properties
- Ester Group Impact : Methyl esters (e.g., dimethyl derivatives) typically exhibit lower molecular weight and higher volatility compared to ethyl esters. For example, diethyl analogs in and form stable crystalline structures with hydrogen bonding (e.g., O–H···N interactions in Schiff base derivatives) . Dimethyl esters may display altered packing efficiency due to reduced steric bulk.
- Substituent Effects: The adamantylsulfamoyl group in the target compound introduces significant steric bulk and lipophilicity, contrasting with smaller substituents like amino or hydroxybenzylidene groups. For instance, the tert-butyl group in enhances steric hindrance, affecting reactivity and solubility .
Biological Activity
Dimethyl 5-(1-adamantylsulfamoyl)-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a thiophene ring substituted with adamantylsulfamoyl and dicarboxylate groups. This unique structure contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets in various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Anticancer Activity
Recent research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, a study demonstrated that related thiophene derivatives showed potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.2 μM to 7.5 μM depending on the structural modifications made .
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes has been investigated. For instance, it has been suggested that the sulfonamide group may play a critical role in inhibiting carbonic anhydrase, which is implicated in tumor growth and metastasis .
Study on Antiproliferative Effects
In a controlled study, this compound was tested against a panel of cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the findings:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 3.0 |
| A549 (Lung Cancer) | 4.5 |
| HeLa (Cervical Cancer) | 2.8 |
These results highlight the potential of this compound as a therapeutic agent in oncology.
Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in the percentage of apoptotic cells upon treatment with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
